4-Chloropentanenitrile

Beschreibung

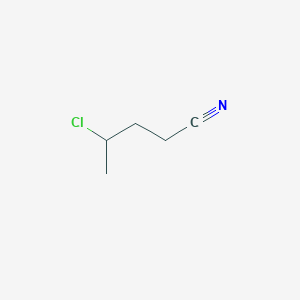

Its structure is ClCH2CH2CH2CH2CN, distinguishing it from aromatic or branched chlorinated nitriles. While specific data on this compound are absent in the provided evidence, its properties can be inferred through comparisons with structurally related compounds. Nitriles are widely used in organic synthesis, pharmaceuticals, and agrochemicals due to their reactivity as precursors to amines, carboxylic acids, and heterocycles.

Eigenschaften

IUPAC Name |

4-chloropentanenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8ClN/c1-5(6)3-2-4-7/h5H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUKFSXNWRWHCEQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC#N)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

117.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 4-Chloropentanenitrile can be synthesized through several methods. One common approach involves the reaction of 4-chlorobutyronitrile with sodium cyanide in the presence of a suitable solvent. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.

Industrial Production Methods: In industrial settings, this compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions: 4-Chloropentanenitrile undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of 4-hydroxypentanenitrile.

Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4), resulting in 4-chloropentylamine.

Oxidation Reactions: The compound can undergo oxidation to form corresponding carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions:

Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Major Products:

Substitution: 4-Hydroxypentanenitrile.

Reduction: 4-Chloropentylamine.

Oxidation: 4-Chloropentanoic acid.

Wissenschaftliche Forschungsanwendungen

4-Chloropentanenitrile has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound can be used in the study of enzyme-catalyzed reactions involving nitriles and their derivatives.

Medicine: It serves as a precursor in the synthesis of potential therapeutic agents.

Industry: this compound is employed in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 4-Chloropentanenitrile involves its reactivity with various nucleophiles and electrophiles. The chlorine atom and the nitrile group are key functional groups that participate in chemical reactions. The compound can act as an electrophile in substitution reactions, where the chlorine atom is replaced by other nucleophiles. In reduction reactions, the nitrile group is converted to an amine, altering the compound’s chemical properties and reactivity.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Chlorinated Nitriles

The provided evidence highlights two structurally distinct chlorinated nitriles: (4-Chlorobenzylidene)malononitrile (CAS 1867-38-5) and 4-Chlorophenylacetonitrile (CAS 140-53-4). Below is a detailed comparison based on molecular properties, applications, and safety profiles:

Structural and Molecular Properties

Key Observations :

- This compound’s aliphatic chain likely increases flexibility and solubility in nonpolar solvents compared to aromatic analogs.

- (4-Chlorobenzylidene)malononitrile’s dual nitrile groups and conjugated system enhance electrophilicity, making it reactive in cycloaddition or nucleophilic substitution reactions.

Key Observations :

- All compounds require immediate medical consultation after exposure.

- (4-Chlorobenzylidene)malononitrile’s higher molecular weight and dual nitriles may increase toxicity compared to simpler analogs.

Biologische Aktivität

4-Chloropentanenitrile is a chemical compound that has garnered interest in various fields, including environmental science and medicinal chemistry. This article explores its biological activity, focusing on its mechanisms of action, potential applications, and relevant case studies.

This compound is part of the nitrile class of compounds, characterized by the presence of a cyano group (-C≡N) attached to a pentane backbone with a chlorine substituent. Its molecular formula is C5H8ClN, and it has a molecular weight of approximately 133.58 g/mol.

The biological activity of this compound can be attributed to its ability to interact with various biological targets. The nitrile group can participate in nucleophilic attack reactions, making it a potential substrate for enzymes involved in metabolic pathways. Additionally, the chlorine atom may influence the compound's reactivity and interactions with biological macromolecules.

Biological Activity Overview

-

Antimicrobial Properties :

- Some studies indicate that this compound exhibits antimicrobial activity against certain bacteria and fungi. This property may be linked to its structural similarity to other known antimicrobial agents.

-

Enzyme Inhibition :

- Research suggests that this compound can act as an inhibitor of specific enzymes, potentially impacting metabolic processes in microorganisms. For instance, it may inhibit dehydrogenases or other enzymes involved in cellular respiration.

-

Toxicological Effects :

- Toxicological assessments have shown that exposure to high concentrations of this compound can lead to cytotoxic effects in various cell lines, indicating a need for caution in handling this compound.

Case Study 1: Microbial Degradation

A study conducted on the degradation of chlorinated compounds highlighted the role of certain bacterial strains capable of utilizing this compound as a carbon source. The bacterium Pseudomonas sp. was identified as effective in degrading this compound, showcasing its potential for bioremediation applications in contaminated environments .

Case Study 2: Synthesis and Biological Evaluation

Research into the synthesis of derivatives of this compound has revealed promising results regarding their biological activity. Compounds synthesized from this nitrile exhibited varying degrees of enzyme inhibition and antimicrobial properties, suggesting that structural modifications can enhance their efficacy .

Data Table: Biological Activity Summary

Research Findings

- Enzyme-Substrate Interactions : Studies have demonstrated that this compound can serve as a model compound for understanding enzyme-substrate interactions in biochemical pathways .

- Pharmaceutical Applications : Investigations into the pharmacological properties of this compound derivatives have shown potential for development into therapeutic agents with antimicrobial and anticancer activities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.